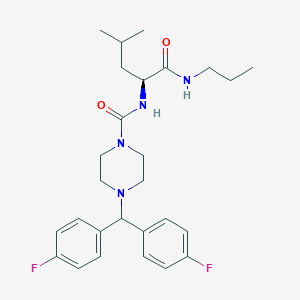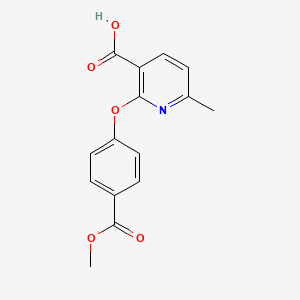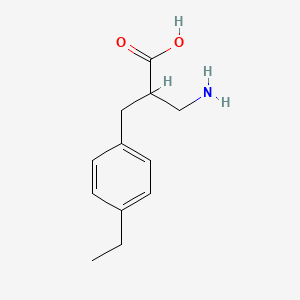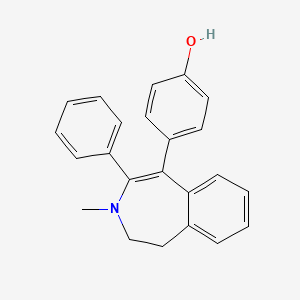![molecular formula C13H20N2O B12615482 N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide CAS No. 919485-61-3](/img/structure/B12615482.png)
N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide is a chemical compound with a specific structure that includes an amino group, a methyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with (2R)-1-amino-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine: Similar in structure but with different substituents.
N-methyl-N-propagylbenzylamine: Another compound with a benzamide group but different side chains.
Uniqueness
N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
919485-61-3 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(8-14)15-13(16)11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
IXBNZUCZOJUCCC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H](CN)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CN)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)


![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)


![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)

